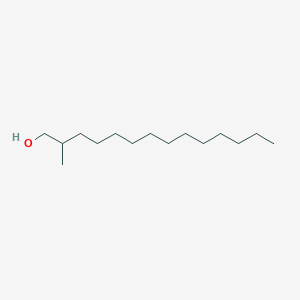

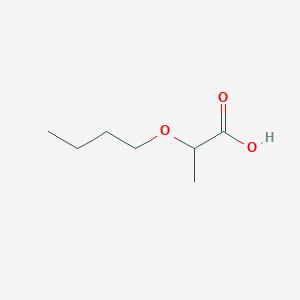

![molecular formula C20H19FN2O3 B2895118 4-[[4-(4-氟苯基)哌嗪-1-基]甲基]-6-羟基色满-2-酮 CAS No. 859126-83-3](/img/structure/B2895118.png)

4-[[4-(4-氟苯基)哌嗪-1-基]甲基]-6-羟基色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a fluorophenyl group, which can contribute to the bioactivity of the compound .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of a piperazine derivative with a suitable electrophile . The exact method would depend on the specific substituents and their compatibility with the reaction conditions . It’s important to note that the synthesis process should be optimized to improve yield and reduce the formation of unwanted byproducts .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple functional groups . The piperazine ring and the fluorophenyl group are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperazine ring and the fluorophenyl group . These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the piperazine ring could affect its solubility, while the fluorophenyl group could influence its reactivity .科学研究应用

不同物种中的比较代谢

一项研究探索了与目标化学结构相关的化合物 3H-氟桂利嗪在大鼠、狗和人类中使用肝脏部分和肝细胞的代谢。它发现了重要的代谢途径,包括氧化 N-脱烷基化和芳香族羟基化,它们因物种而异。与动物模型相比,这项研究对于了解相关化合物在人体中的代谢和潜在治疗应用至关重要(Lavrijsen 等,1992 年)。

晶体结构分析

确定了与目标化学结构密切相关的哌嗪支持的胺的苦味酸盐的晶体结构。这项研究有助于理解分子相互作用和结构特性,这对于设计具有改进功效的新药物至关重要(Betz 等,2011 年)。

神经保护活性

对肉桂酰胺衍生物(包括与目标化学物质相似的结构)的研究表明,这些化合物对 PC12 细胞中的神经毒性表现出有效活性。这突出了此类化合物用于开发神经保护疗法的潜力(Zhong 等,2018 年)。

发光性质和光致电子转移

对具有哌嗪取代基的萘酰亚胺(与目标核心结构相关)的研究揭示了它们的发光性质和光致电子转移的潜力。这些发现可应用于开发用于光电器件的新材料(Gan 等,2003 年)。

Fe 催化合成

研究证明了一种 Fe 催化的氟桂利嗪合成方法,这是一种与目标化学物质相关的化合物,展示了一种生产此类化合物的有效方法。这项研究可以促进更易获得且更具成本效益的药物的开发(Shakhmaev 等,2016 年)。

安全和危害

作用机制

Target of Action

Compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .

Biochemical Pathways

Ents, which similar compounds have been found to inhibit, play a crucial role in nucleotide synthesis and the regulation of adenosine function . Therefore, it can be inferred that this compound may affect these biochemical pathways.

Pharmacokinetics

It is known that the incorporation of the piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may reduce the vmax of uridine uptake in ent1 and ent2 without affecting km .

Action Environment

It is known that the optimization of molecular properties, such as the polar surface area and hydrophilicity, can reduce the central activity observed with similar compounds .

生化分析

Biochemical Properties

The compound 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one interacts with various biomolecules. It has been found to bind to the cannabinoid receptor type 1 (CB1) more selectively than cannabinoid receptor type 2 . This interaction with CB1 receptors suggests that it may play a role in modulating the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Cellular Effects

The compound 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one has been shown to influence cell function. It exhibits efficacy comparable with SR141716A in antagonizing the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This suggests that it may have an impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one exerts its effects through binding interactions with biomolecules and potential changes in gene expression. It binds to CB1 more selectively than cannabinoid receptor type 2, with a Ki value of 220 nM . This binding interaction suggests that it may act as an inverse agonist of the CB1 receptor, leading to changes in gene expression and cellular function .

属性

IUPAC Name |

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c21-15-1-3-16(4-2-15)23-9-7-22(8-10-23)13-14-11-20(25)26-19-6-5-17(24)12-18(14)19/h1-6,11-12,24H,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTJBQWFYXDSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B2895037.png)

![4,6,7,8-Tetrahydro-3H-pyrrolo[2,1-c][1,2,4,6]thiatriazine 2,2-dioxide](/img/structure/B2895040.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2895043.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2895044.png)

![3-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2895049.png)

![1-{1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2895057.png)